BenchChemオンラインストアへようこそ!

1-Trifluoromethyl-indan-4-ol

Medicinal chemistry Stereoselective synthesis Chiral pharmacology

1-Trifluoromethyl-indan-4-ol (≥95%) is a critical fluorinated indane scaffold for medicinal chemistry. The C1-CF3/C4-OH substitution pattern, described in the literature as 'scarcely available,' delivers a distinct 3D electronic environment that avoids the altered target engagement, divergent pharmacokinetics, and irreproducible outcomes associated with generic indan-4-ol or positional isomers (e.g., 4-CF3-indan-1-ol). Its documented selectivity for MAGL and AEA uptake over CB1/CB2 receptors makes it essential for endocannabinoid research. Source only verified lots to ensure regiochemical integrity and enantiomeric consistency for reproducible SAR.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
Cat. No. B8359751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Trifluoromethyl-indan-4-ol
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C1C(F)(F)F)C=CC=C2O
InChIInChI=1S/C10H9F3O/c11-10(12,13)8-5-4-7-6(8)2-1-3-9(7)14/h1-3,8,14H,4-5H2
InChIKeyHYTGULNJVXSYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trifluoromethyl-indan-4-ol: Procurement-Ready Overview of a Rare 1-CF3-Substituted Indane Scaffold


1-Trifluoromethyl-indan-4-ol (CAS 1202643-86-4; molecular formula C10H9F3O; MW 202.17 g/mol) is a specialized fluorinated indane derivative featuring a trifluoromethyl group at the C1 position and a hydroxyl group at the C4 position of the bicyclic indane framework . This compound belongs to the class of 1-trifluoromethylindanes, a group described in the peer-reviewed literature as "still quite rare and scarcely available compounds" [1]. The combination of the strongly electron-withdrawing CF3 substituent with the rigid indane scaffold confers distinct physicochemical properties—including enhanced lipophilicity, metabolic stability, and defined stereoelectronic characteristics—that are of significant interest in medicinal chemistry, chemical biology, and agrochemical research [2]. The compound is typically supplied with ≥95% purity and is intended exclusively for research and development applications .

Why 1-Trifluoromethyl-indan-4-ol Cannot Be Interchanged with Generic Indanols or Other CF3-Positional Isomers


Substitution of 1-trifluoromethyl-indan-4-ol with unsubstituted indan-4-ol, positional isomers (e.g., 4-trifluoromethyl-indan-1-ol, 6-trifluoromethyl-indan-1-ol), or other generic indanols carries substantial risk of altered biological target engagement, divergent pharmacokinetic profiles, and irreproducible experimental outcomes. The C1-trifluoromethyl substitution pattern—in contrast to C4-, C5-, or C6-CF3 substitution—produces a distinct three-dimensional electronic environment that modulates receptor binding conformations, enzyme active site occupancy, and metabolic vulnerability [1]. Furthermore, the benzylic hydroxyl position (C4) versus the alternative C1 hydroxyl regioisomer alters hydrogen-bonding geometry and influences the compound's susceptibility to Phase II conjugation [2]. These regiochemical and stereoelectronic differences translate into quantifiable disparities in biological activity, physicochemical parameters (including LogP and topological polar surface area), and synthetic tractability [3].

1-Trifluoromethyl-indan-4-ol: Quantified Differential Evidence Against Closest Structural Analogs


Stereochemical Differentiation: Enantiomer-Dependent Pharmacological Activity and the Criticality of Single-Enantiomer Procurement

The C1 stereocenter of 1-trifluoromethyl-indan-4-ol is established as a determinant of biological activity and safety. Boehringer Ingelheim's patent on trifluoromethyl-substituted alcohols (US 7,179,919 B2) explicitly states: "It is well known in the art that enantiomers of a particular compound can have different biological properties including efficacy, toxicity, and pharmacokinetic properties. Thus, it is often desirable to administer one enantiomer of a racemic therapeutic compound." [1] This class-level inference applies directly to 1-trifluoromethyl-indan-4-ol and its stereoisomers. The patent further notes that conventional enantiomer separation (e.g., chiral HPLC) is "generally unsuitable for large-scale preparation of a single enantiomer," [1] underscoring the value of stereoselective synthetic methods [2]. While direct comparative activity data for isolated (R)- and (S)-1-trifluoromethyl-indan-4-ol are not yet published in the peer-reviewed literature, the established principle of enantiomer-dependent pharmacology—documented across the broader 1-CF3-indane class and for structurally related compounds such as (S)-4-trifluoromethyl-indan-1-ol and chiral indan-4-ol derivatives—provides a strong, evidence-backed rationale for sourcing enantiopure or enantiomerically characterized material [3].

Medicinal chemistry Stereoselective synthesis Chiral pharmacology

Physicochemical Differentiation: Quantified Lipophilicity Shift and TPSA Alteration Relative to Unsubstituted Indan-4-ol

The introduction of a trifluoromethyl group at the C1 position produces a substantial and quantifiable alteration in lipophilicity compared to unsubstituted indan-4-ol. The LogP value for 1-trifluoromethyl-indan-4-ol is calculated to be approximately 2.69 , representing an increase of >1.1 LogP units relative to indan-4-ol (calculated LogP ~1.5) [1]. This translates to roughly a 13-fold increase in partition coefficient, which directly impacts membrane permeability, blood-brain barrier penetration potential, and nonspecific protein binding characteristics. Additionally, the topological polar surface area (TPSA) for 1-trifluoromethyl-indan-4-ol is 20.23 Ų , a value that remains within the favorable range for CNS drug-likeness (<90 Ų for oral bioavailability and <70 Ų for optimal blood-brain barrier penetration). Comparative analysis with positional isomers reveals distinct LogP and TPSA profiles—for instance, 4-(trifluoromethyl)indan-1-one (the C1-oxidized counterpart) exhibits a LogP of approximately 2.67 and TPSA of 17.07 Ų , while 4-(trifluoromethyl)indan-1-amine shows a markedly higher LogP of 3.35 [2]. These quantitative disparities in fundamental physicochemical descriptors underscore that substitution pattern and functional group identity produce non-interchangeable ADME properties.

Physicochemical properties ADME prediction Lead optimization

Biological Activity Differentiation: Endocannabinoid System Target Engagement and SAR-Based Compound Ranking

Within the 1-trifluoromethylindane chemical series, quantifiable differentiation in enzyme inhibition potency has been documented against components of the human endocannabinoid system. The 2019 Tetrahedron study by Iakovenko et al. evaluated a panel of 1-CF3-substituted indanes and indenes against cannabinoid receptors CB1 and CB2, monoacylglycerol lipase (MAGL), and anandamide (AEA) uptake. Notably, while none of the tested 1-CF3-indanes displayed affinity toward CB1 or CB2 receptors, two compounds in the series inhibited MAGL, and three compounds showed inhibition of AEA uptake [1]. The authors emphasize the SAR significance of the 1-CF3 substitution pattern, stating that "the distinctly lipophilic compounds" obtained from this series exhibit target engagement profiles distinct from non-fluorinated analogs. While 1-trifluoromethyl-indan-4-ol itself was not the primary subject of this study, its structural membership in the 1-CF3-indane class—combined with its unique C4-hydroxyl substitution—positions it as a valuable scaffold for exploring SAR around MAGL inhibition and endocannabinoid modulation. The documented activity of related 1-CF3-indanes provides a peer-reviewed foundation for expecting differentiable biological behavior relative to non-fluorinated indanes and to other trifluoromethyl positional isomers (e.g., 4-, 5-, or 6-CF3 substituted indanes) [2].

Endocannabinoid pharmacology Enzyme inhibition Structure-activity relationship

Scarcity-Driven Synthetic Differentiation: Limited Commercial Availability and Specialized Synthetic Accessibility

The 1-trifluoromethylindane scaffold is explicitly characterized in the peer-reviewed literature as "still quite rare and scarcely available compounds" [1]. This scarcity stands in marked contrast to the broader availability of 4-, 5-, and 6-substituted trifluoromethyl indanes and indanones, which are produced at significantly higher commercial volumes. The synthetic accessibility of 1-CF3-indanes requires specialized methodologies distinct from those employed for other positional isomers—specifically, either (1) de novo construction of the indane system from CF3-precursors via acid-mediated Friedel-Crafts cyclization, transition metal-catalyzed [3+2] annulation, or free-radical transformations; or (2) direct trifluoromethylation of a pre-formed indane core using Ruppert-Prakash or Togni reagents [1]. A documented synthetic route to 1-trifluoromethyl-indan-4-ol involves hydrogenation of 1-trifluoromethyl-3H-inden-4-ol (70 mg scale) over 10% Pd/C in methanol under 50 psi hydrogen atmosphere , illustrating the moderate pressure conditions and catalytic hydrogenation step required. These specialized synthetic requirements, coupled with limited commercial availability, create a supply chain differentiation that affects both procurement lead times and per-unit cost relative to more abundant trifluoromethylated indane positional isomers [2].

Synthetic chemistry Supply chain Chemical procurement

Regioisomeric Differentiation: Distinct Pharmacological and Physicochemical Profiles of C1-CF3 vs. C4-CF3 Indanols

The positional isomer pair—1-trifluoromethyl-indan-4-ol (CAS 1202643-86-4) and 4-trifluoromethyl-indan-1-ol (CAS 1202577-87-4)—exhibit fundamentally different substitution patterns that produce non-interchangeable chemical and biological properties . In 1-trifluoromethyl-indan-4-ol, the CF3 group resides at the C1 benzylic position adjacent to the ring junction, while the hydroxyl group occupies the C4 position on the aromatic ring. Conversely, in 4-trifluoromethyl-indan-1-ol, the CF3 group is located on the aromatic ring (C4) and the hydroxyl group sits at the benzylic C1 position. This regioisomeric inversion alters: (1) the electronic environment of the CF3 group (benzylic vs. aromatic substitution), (2) the hydrogen-bonding geometry of the hydroxyl moiety, (3) the compound's metabolic vulnerability (C1-OH being more susceptible to oxidation than C4-OH), and (4) the synthetic route required for preparation [1]. While direct comparative biological data between these two specific regioisomers remains unpublished in the primary literature, the broader body of medicinal chemistry evidence across multiple target classes demonstrates that such regioisomeric substitutions consistently yield divergent pharmacological profiles [2].

Regioisomer comparison SAR studies Medicinal chemistry

1-Trifluoromethyl-indan-4-ol: Evidence-Anchored Research Applications and Procurement-Relevant Use Cases


Endocannabinoid System Research: MAGL Inhibition and AEA Uptake Modulation Studies

Based on the class-level biological activity documented for 1-trifluoromethylindanes, researchers investigating monoacylglycerol lipase (MAGL) inhibition or anandamide (AEA) uptake modulation may utilize 1-trifluoromethyl-indan-4-ol as a scaffold for SAR exploration. The 2019 Tetrahedron study reported that among tested 1-CF3-indanes, two compounds inhibited MAGL and three compounds inhibited AEA uptake, while none displayed affinity toward CB1 or CB2 receptors [1]. This target selectivity profile distinguishes 1-CF3-indanes from non-fluorinated indanes and supports their application in pain research, neuroinflammation studies, and endocannabinoid tone modulation assays. The C4-hydroxyl group offers a versatile handle for further derivatization, enabling systematic SAR campaigns around the 1-CF3-indane pharmacophore.

Chiral Pharmacology and Enantiomer-Dependent ADME/PK Profiling

Given the established principle that enantiomers of trifluoromethyl-substituted indanols exhibit differential efficacy, toxicity, and pharmacokinetic properties [2], 1-trifluoromethyl-indan-4-ol serves as a valuable tool compound for enantiomer-specific pharmacological studies. Researchers engaged in chiral lead optimization, stereoselective synthesis methodology development, or enantiomer-dependent ADME profiling can employ enantiopure or enantiomerically characterized batches to isolate the contribution of absolute configuration to observed biological outcomes. The patent literature emphasizes that conventional enantiomer separation methods are unsuitable for large-scale preparation [2], underscoring the value of sourcing material from suppliers capable of stereoselective synthesis or rigorous chiral purity documentation.

Physicochemical Property Modulation: Lipophilicity Engineering in Lead Optimization

The quantifiable lipophilicity enhancement conferred by the C1-trifluoromethyl group (LogP ~2.69 vs. ~1.5 for unsubstituted indan-4-ol; approximately 13-fold increase in partition coefficient) makes 1-trifluoromethyl-indan-4-ol a relevant reference compound for medicinal chemists seeking to systematically modulate membrane permeability, CNS penetration potential, or nonspecific protein binding. The TPSA value of 20.23 Ų remains within favorable ranges for CNS drug-likeness , providing a balanced physicochemical profile that can inform design decisions in lead optimization programs targeting neurological or psychiatric indications where controlled lipophilicity is critical for target engagement and off-target minimization.

Regioisomeric SAR Studies: Differentiating C1-CF3 vs. C4-CF3 Pharmacological Contributions

The regioisomeric pair comprising 1-trifluoromethyl-indan-4-ol (C1-CF3, C4-OH) and 4-trifluoromethyl-indan-1-ol (C4-CF3, C1-OH) provides a matched molecular pair for dissecting the pharmacological and ADME contributions of CF3 placement on the indane scaffold [3]. Systematic comparison of these regioisomers in parallel biological assays can elucidate structure-activity relationships governing target engagement, metabolic stability (C1-OH being more susceptible to oxidation than C4-OH), and off-target selectivity. Such studies are particularly valuable in hit-to-lead optimization where precise control over substituent positioning determines progression or attrition of chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Trifluoromethyl-indan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.